molecular formula C5H2N2OS B1521443 4-Thiazolecarbonitrile, 2-formyl- CAS No. 466686-77-1

4-Thiazolecarbonitrile, 2-formyl-

Cat. No. B1521443
CAS RN: 466686-77-1
M. Wt: 138.15 g/mol
InChI Key: XRSRQCHHXRLPRU-UHFFFAOYSA-N
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Description

“4-Thiazolecarbonitrile, 2-formyl-” is a chemical compound with the molecular formula C5H2N2OS and a molecular weight of 138.15 g/mol . It contains a total of 11 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 nitrile .


Molecular Structure Analysis

The molecular structure of “4-Thiazolecarbonitrile, 2-formyl-” includes a five-membered thiazole ring with two adjacent nitrogen atoms, one aldehyde group, and one nitrile group . The structure also contains 1 double bond and 1 triple bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Thiazolecarbonitrile, 2-formyl-” include a predicted boiling point of 298.6±32.0 °C, a predicted density of 1.43±0.1 g/cm3, and a predicted pKa of -3.34±0.10 .

Scientific Research Applications

Organic Semiconductors

2-formyl-1,3-thiazole-4-carbonitrile: is a valuable precursor in the synthesis of thiophene derivatives, which are integral to the development of organic semiconductors . These semiconductors are pivotal for creating flexible electronic devices due to their ability to conduct electricity while maintaining the mechanical properties of plastics.

Corrosion Inhibitors

The compound’s derivatives serve as corrosion inhibitors in industrial chemistry and material science . By integrating into coatings or treatments for metals, they can significantly extend the lifespan of industrial machinery and infrastructure.

OLED Fabrication

In the realm of display technology, 2-formyl-1,3-thiazole-4-carbonitrile derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are known for their superior color contrast and efficiency, making them a top choice for high-end displays.

Pharmaceutical Applications

Thiazole derivatives exhibit a wide range of pharmacological properties. They are used in the creation of drugs with anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects . This compound, therefore, holds potential as a building block for various therapeutic agents.

Material Science

In material science, thiazole-based molecules contribute to the advancement of organic field-effect transistors (OFETs) . OFETs are essential components in modern electronics, used for their high efficiency and low power consumption.

Antioxidant Properties

Research indicates that certain thiazole derivatives synthesized from 2-formyl-1,3-thiazole-4-carbonitrile show potent antioxidant activity . Antioxidants are crucial in preventing oxidative stress, which can lead to chronic diseases.

Crystal Engineering

The crystal structure of 2-formyl-1,3-thiazole-4-carbonitrile reveals potential for hydrogen bonding and π-stacking interactions . These properties are useful in crystal engineering, where precise control over molecular assembly is required for the design of new materials.

Biological Sensors

Modifications of the thiazole moiety can lead to compounds that function as biological sensors . These sensors can detect various biological processes or conditions, which is invaluable in medical diagnostics and environmental monitoring.

Safety And Hazards

The safety information available for “4-Thiazolecarbonitrile, 2-formyl-” includes several hazard statements: H312, H302, H335, H332, H319, H315 . These codes correspond to specific hazards, such as harmful in contact with skin (H312), harmful if swallowed (H302), may cause respiratory irritation (H335), harmful if inhaled (H332), causes serious eye irritation (H319), and causes skin irritation (H315) .

Future Directions

While specific future directions for “4-Thiazolecarbonitrile, 2-formyl-” are not available, thiazole derivatives have been extensively studied for their diverse biological activities . This suggests that “4-Thiazolecarbonitrile, 2-formyl-” and similar compounds could be of interest in the development of new pharmaceuticals and bioactive molecules.

properties

IUPAC Name

2-formyl-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2OS/c6-1-4-3-9-5(2-8)7-4/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSRQCHHXRLPRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolecarbonitrile, 2-formyl-

CAS RN

466686-77-1
Record name 2-formyl-1,3-thiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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